molecular formula C6H16ClNO B1412707 4-Methoxy-1-methyl-butylamine hydrochloride CAS No. 2203016-55-9

4-Methoxy-1-methyl-butylamine hydrochloride

Cat. No.: B1412707
CAS No.: 2203016-55-9
M. Wt: 153.65 g/mol
InChI Key: ZFKCLWNLXFRYED-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-butylamine hydrochloride is a chemical compound belonging to the class of hydrochlorides. . This compound has been used in scientific experiments as a reactant or a precursor for other compounds.

Preparation Methods

The synthesis of 4-Methoxy-1-methyl-butylamine hydrochloride involves several steps. One common method includes the reaction of 4-methoxy-1-methyl-butylamine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out in an ethanolic solution of hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methoxy-1-methyl-butylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-1-methyl-butylamine hydrochloride has various applications in scientific research, including:

    Chemistry: It is used as a reactant or precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-butylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

4-Methoxy-1-methyl-butylamine hydrochloride can be compared with other similar compounds, such as:

    4-Methoxy-1-methyl-butylamine: The free base form of the compound without the hydrochloride salt.

    4-Methylamino-2-methoxybutane: Another name for the same compound, highlighting its structural features.

    Other amine hydrochlorides: Compounds with similar structures but different substituents, such as 4-Methoxy-2-methyl-butylamine hydrochloride.

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

5-methoxypentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(7)4-3-5-8-2;/h6H,3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKCLWNLXFRYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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